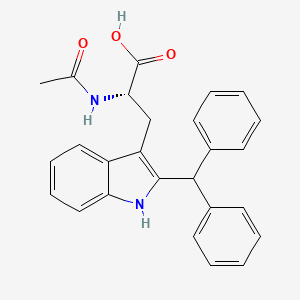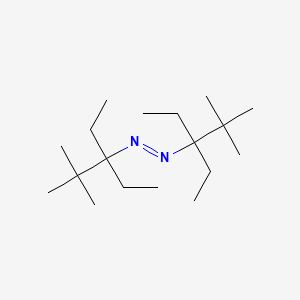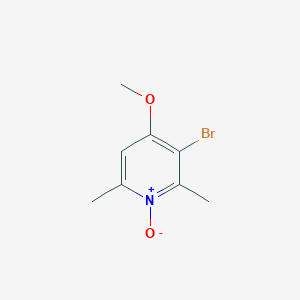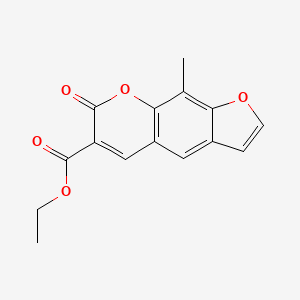
Lithium (diphenylphosphorothioyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (diphenylphosphorothioyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to a diphenylphosphorothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (diphenylphosphorothioyl)methanide typically involves the reaction of diphenylphosphorothioyl chloride with a lithium reagent. One common method is to react diphenylphosphorothioyl chloride with lithium methanide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium (diphenylphosphorothioyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds as substrates.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phosphorothioylmethanide compounds.
Scientific Research Applications
Lithium (diphenylphosphorothioyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium (diphenylphosphorothioyl)methanide involves its ability to act as a nucleophile, participating in various chemical reactions. The lithium atom enhances the nucleophilicity of the methanide group, allowing it to readily attack electrophilic centers. This property is exploited in synthetic chemistry to form new bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Lithium (diphenylphosphinyl)methanide
- Lithium (diphenylphosphoryl)methanide
- Lithium (diphenylphosphorodithioyl)methanide
Uniqueness
Lithium (diphenylphosphorothioyl)methanide is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties compared to its analogs. This group influences the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
52101-86-7 |
|---|---|
Molecular Formula |
C13H12LiPS |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
lithium;methanidyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12PS.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
InChI Key |
WRFDKPBPRIVASS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)




